molecular formula C8H9NO5 B12011751 3,5-Dimethoxy-2-nitrophenol

3,5-Dimethoxy-2-nitrophenol

Cat. No.: B12011751
M. Wt: 199.16 g/mol
InChI Key: RWJQMPCYEXKXIA-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-2-nitrophenol is an organic compound with the molecular formula C8H9NO5 It is a derivative of nitrophenol, characterized by the presence of two methoxy groups and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethoxy-2-nitrophenol typically involves the nitration of 3,5-dimethoxyphenol. The reaction is carried out by treating 3,5-dimethoxyphenol with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the selective nitration at the desired position on the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through various techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-2-nitrophenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethoxy-2-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethoxy-2-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethoxy-4-nitrophenol
  • 2,6-Dimethoxy-4-nitrophenol
  • 3,5-Dimethyl-2-nitrophenol

Uniqueness

3,5-Dimethoxy-2-nitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methoxy groups at the 3 and 5 positions enhances its solubility and reactivity compared to other nitrophenol derivatives .

Properties

Molecular Formula

C8H9NO5

Molecular Weight

199.16 g/mol

IUPAC Name

3,5-dimethoxy-2-nitrophenol

InChI

InChI=1S/C8H9NO5/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4,10H,1-2H3

InChI Key

RWJQMPCYEXKXIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)OC)[N+](=O)[O-])O

Origin of Product

United States

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